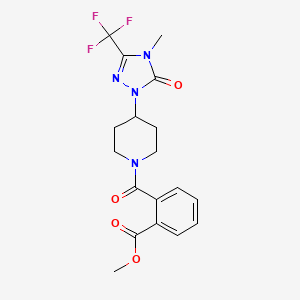

methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate

Description

Methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate is a heterocyclic compound featuring a triazolinone core substituted with a trifluoromethyl group, linked to a piperidine ring and a methyl benzoate ester. Its molecular formula is C₁₉H₁₉F₃N₄O₄, with a molecular weight of 448.38 g/mol (calculated from the formula).

Properties

IUPAC Name |

methyl 2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O4/c1-23-16(18(19,20)21)22-25(17(23)28)11-7-9-24(10-8-11)14(26)12-5-3-4-6-13(12)15(27)29-2/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOGOTQPSDLICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research on the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate have demonstrated effectiveness against various bacterial strains including Escherichia coli and Bacillus subtilis .

Antifungal Properties

The antifungal activity of triazole derivatives has been widely documented. Compounds with similar structural features have shown efficacy against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/ml . This suggests that the compound may possess similar antifungal properties.

Antiparasitic Activity

Triazole-based compounds have also been explored for their antiparasitic effects. For example, derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease . The biological mechanisms often involve inhibition of critical enzymes or pathways in the parasites.

The precise mechanism of action for methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate is still under investigation. However, it is hypothesized that the triazole ring may interfere with the synthesis of ergosterol in fungal cell membranes or inhibit specific enzymes critical for microbial survival .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study A | Investigated the antimicrobial effects against E. coli and B. subtilis. | The compound exhibited potent activity with a pIC50 value indicating strong inhibition. |

| Study B | Evaluated antifungal properties against Candida albicans. | Demonstrated effective MIC values suggesting potential therapeutic applications in fungal infections. |

| Study C | Analyzed antiparasitic effects on Trypanosoma cruzi. | Showed significant reduction in parasitic load in treated groups compared to controls. |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Physicochemical Properties

- Stability : The benzoate ester in both the target compound and methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate improves hydrolytic stability under physiological conditions.

Q & A

Q. What are the common synthetic routes for preparing methyl 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl)benzoate?

- Methodological Answer : The compound is synthesized via multi-step strategies involving:

- Cyclocondensation : Formation of the 1,2,4-triazole ring by reacting hydrazine derivatives with trifluoromethyl-containing carbonyl precursors under acidic conditions .

- Piperidine Functionalization : Coupling the triazole moiety to piperidine via nucleophilic substitution or amidation reactions .

- Esterification : Introduction of the methyl benzoate group using DCC/DMAP-mediated coupling or direct esterification with methyl chloroformate .

Key intermediates (e.g., trifluoromethyl-triazolones) are purified via column chromatography and characterized by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry of the triazole ring and substitution patterns on piperidine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for trifluoromethyl groups .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the trifluoromethyl-triazole intermediate?

- Methodological Answer :

- Fluorination Agents : Use of CFCu or CFSiMe under mild conditions to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of trifluoromethyl precursors .

- Catalysis : Copper(I) catalysts (e.g., CuI) improve cyclization efficiency in triazole formation .

- Reaction Monitoring : TLC or HPLC tracks intermediate stability, as trifluoromethyl groups may hydrolyze under prolonged acidic conditions .

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Clarifies proton coupling and spatial arrangements in crowded regions (e.g., piperidine-triazole junctions) .

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring-flipping in piperidine) causing signal broadening .

- Complementary Techniques : X-ray crystallography provides definitive structural assignments when NMR data is ambiguous .

Q. What strategies are effective for analyzing the impact of substituent variations (e.g., methyl vs. ethyl on triazole) on bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with systematic substituent changes (e.g., methyl, ethyl, benzyl) on the triazole ring and evaluate biological activity .

- Computational Modeling : Molecular docking or MD simulations predict binding affinities to target proteins (e.g., enzymes or receptors) .

- Potentiometric Titrations : Measure pKa shifts to assess how substituents influence electron-withdrawing/donating effects .

Q. How can computational methods guide the design of derivatives with enhanced stability or reactivity?

- Methodological Answer :

- DFT Calculations : Predict thermodynamic stability of tautomers (e.g., 1H vs. 2H triazole configurations) and reaction transition states .

- QSAR Models : Correlate substituent properties (e.g., Hammett constants) with experimental data to prioritize synthetic targets .

- Solvent Effects Simulation : COSMO-RS models optimize solvent selection for reactions involving polar intermediates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported pKa values for triazole derivatives?

- Methodological Answer :

- Standardized Titration Protocols : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) for consistent potentiometric titrations .

- Control Experiments : Compare with structurally similar reference compounds (e.g., triazolones without trifluoromethyl groups) to isolate electronic effects .

- Cross-Validation : Validate pKa values using UV-Vis spectroscopy or computational tools (e.g., ACD/Labs) .

Experimental Design Considerations

Q. What are critical factors in designing stability studies for this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Test ester group hydrolysis in buffers (pH 1–10) at 37°C, monitored by HPLC .

- Photostability : Expose to UV light (300–400 nm) to assess degradation pathways (e.g., triazole ring cleavage) .

- Thermal Analysis : DSC/TGA identifies decomposition temperatures and polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.